2-Fluoro-5-nitromandelic acid 2-Fluoro-5-nitromandelic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18222890
InChI: InChI=1S/C8H6FNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)
SMILES:
Molecular Formula: C8H6FNO5
Molecular Weight: 215.13 g/mol

2-Fluoro-5-nitromandelic acid

CAS No.:

Cat. No.: VC18222890

Molecular Formula: C8H6FNO5

Molecular Weight: 215.13 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-nitromandelic acid -

Specification

Molecular Formula C8H6FNO5
Molecular Weight 215.13 g/mol
IUPAC Name 2-(2-fluoro-5-nitrophenyl)-2-hydroxyacetic acid
Standard InChI InChI=1S/C8H6FNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Standard InChI Key ZLPNNFDLZDABKA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular formula of 2-fluoro-5-nitromandelic acid is C₈H₆FNO₅, derived from mandelic acid (C₈H₈O₃) through fluorine substitution at the 2-position and nitro (-NO₂) group addition at the 5-position. The presence of both electron-withdrawing groups (fluorine and nitro) significantly influences the compound’s electronic structure, acidity, and reactivity .

Key Structural Features:

  • Aromatic Ring: A benzene ring with fluorine (2-position) and nitro (5-position) substituents.

  • Hydroxyacetic Acid Moiety: A -CH(OH)COOH group attached to the aromatic ring, enabling hydrogen bonding and chiral centers .

Physicochemical Properties

While experimental data for 2-fluoro-5-nitromandelic acid are sparse, properties can be extrapolated from analogous compounds:

PropertyEstimated ValueBasis for Estimation
Molecular Weight215.14 g/molCalculated from formula C₈H₆FNO₅
Melting Point130–140°CCompared to 2-fluoromandelic acid
SolubilitySoluble in polar solvents (e.g., methanol, DMF)Similar to nitrophenol derivatives
pKa~2.5 (carboxylic acid), ~8.5 (phenolic -OH)Electron-withdrawing groups lower pKa

The nitro group enhances acidity compared to non-nitrated analogs, while fluorine’s electronegativity stabilizes the aromatic ring .

Synthetic Pathways

Nitration of 2-Fluoromandelic Acid

The most plausible route involves electrophilic nitration of 2-fluoromandelic acid. As demonstrated in β-secretase inhibitor synthesis , nitration of fluorinated aromatics typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄):

Reaction Conditions:

  • Substrate: 2-Fluoromandelic acid (CAS 389-31-1) .

  • Nitrating Agent: 65% HNO₃ in H₂SO₄ at 0–5°C.

  • Regioselectivity: The fluorine at the 2-position directs nitration to the 5-position due to its meta-directing nature .

Mechanism:

  • Generation of Nitronium Ion: H₂SO₄ protonates HNO₃ to form NO₂⁺.

  • Electrophilic Attack: NO₂⁺ attacks the aromatic ring’s 5-position, stabilized by fluorine’s inductive effect.

  • Deprotonation: Regeneration of aromaticity yields 2-fluoro-5-nitromandelic acid.

Yield: ~60–70% (estimated from similar nitrations ).

Diastereoselective Considerations

Mandelic acid derivatives exhibit chirality at the hydroxy-bearing carbon. Nitration typically preserves stereochemistry, but racemization may occur under acidic conditions. Chiral chromatography or resolution via crystallization (e.g., using L-lysine salts) can isolate enantiomers .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons: δ 7.8–8.2 (m, 2H, H-3 and H-6), δ 7.5–7.6 (d, 1H, H-4) .

    • Hydroxyacetic protons: δ 5.2 (s, 1H, -CH(OH)-), δ 12.5 (s, 1H, -COOH) .

  • ¹⁹F NMR: δ -110 to -115 ppm (CF coupling) .

  • ¹³C NMR: Carboxylic carbon at δ 170–175 ppm, aromatic carbons at δ 115–150 ppm .

Infrared (IR) Spectroscopy

  • O-H Stretch: 2500–3000 cm⁻¹ (broad, carboxylic acid).

  • NO₂ Asymmetric Stretch: 1520 cm⁻¹ and 1350 cm⁻¹ .

  • C-F Stretch: 1100–1200 cm⁻¹ .

Applications and Pharmacological Relevance

Intermediate in Drug Synthesis

2-Fluoro-5-nitromandelic acid may serve as a precursor to bioactive molecules. For example, fluorinated and nitrated mandelic acids are key intermediates in protease inhibitors, as seen in the synthesis of β-secretase inhibitors for Alzheimer’s disease .

Case Study:
In the PMC study , 2-fluoromandelic acid underwent nitration to introduce a nitro group, later reduced to an amine for cyclization into oxazine-3-amine—a critical scaffold in the target inhibitor.

Agrochemical Research

Nitroaromatics are prevalent in herbicides and fungicides. The nitro group’s electron-deficient nature enhances binding to enzymatic targets .

Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric nitration to access enantiopure product.

  • Biological Screening: Evaluate antimicrobial or anticancer activity given the nitro group’s redox activity .

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